molecular formula C9H7BrN2 B2561850 1-(3-Bromopyridin-2-yl)cyclopropanecarbonitrile CAS No. 1876944-81-8

1-(3-Bromopyridin-2-yl)cyclopropanecarbonitrile

Cat. No.: B2561850
CAS No.: 1876944-81-8
M. Wt: 223.073
InChI Key: QADYZSDMZMKJHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromopyridin-2-yl)cyclopropanecarbonitrile is a chemical compound with the molecular formula C9H7BrN2 and a molecular weight of 223.07 g/mol . This compound is characterized by the presence of a bromine atom attached to the pyridine ring and a cyclopropane ring bonded to a carbonitrile group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(3-Bromopyridin-2-yl)cyclopropanecarbonitrile typically involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

1-(3-Bromopyridin-2-yl)cyclopropanecarbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include bases (e.g., NaH, KOtBu), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Bromopyridin-2-yl)cyclopropanecarbonitrile has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3-Bromopyridin-2-yl)cyclopropanecarbonitrile involves its interaction with specific molecular targets and pathways. The bromine atom on the pyridine ring can participate in halogen bonding, influencing the compound’s binding affinity to various biological targets. The cyclopropane ring provides structural rigidity, enhancing the compound’s stability and reactivity in biological systems .

Comparison with Similar Compounds

1-(3-Bromopyridin-2-yl)cyclopropanecarbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of a bromine-substituted pyridine ring and a cyclopropane carbonitrile moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(3-bromopyridin-2-yl)cyclopropane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-7-2-1-5-12-8(7)9(6-11)3-4-9/h1-2,5H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QADYZSDMZMKJHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)C2=C(C=CC=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.